molecular formula C10H15N3O2 B1476418 (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1694782-42-7

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B1476418
CAS No.: 1694782-42-7
M. Wt: 209.24 g/mol
InChI Key: BSLAZKSGNJKEPI-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone , a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C10H15N3O2\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{2}

This structure features a pyrazole ring and a hydroxypyrrolidine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with This compound .

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit tubulin polymerization, a mechanism that disrupts cancer cell division. A study demonstrated that modifications in the structural components of pyrazole compounds can enhance their antitumor efficacy. The compound's structure allows for interactions that may lead to increased cytotoxicity against tumor cells .

Antiviral Properties

Pyrazoles have been explored for their antiviral effects. In vitro studies suggest that certain derivatives exhibit significant antiviral activity against various viral strains. The mechanism often involves interference with viral replication processes . While specific data on this compound's antiviral efficacy is limited, its structural similarity to other active pyrazoles suggests potential effectiveness.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated inhibition of tubulin polymerization leading to reduced cancer cell proliferation.
Study 2Antiviral EffectsStructural modifications led to enhanced activity against viral replication.
Study 3Anti-inflammatory ActivityInhibition of cytokine production was observed, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of This compound likely involve:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways critical for tumor growth and viral replication.
  • Modulation of Signaling Pathways : The compound may influence signaling cascades involved in inflammation and cell survival.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-5-9(11-12(7)2)10(15)13-4-3-8(14)6-13/h5,8,14H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLAZKSGNJKEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.